(3R)-1-amino-4,4-dimethylpentan-3-ol
Description
(3R)-1-Amino-4,4-dimethylpentan-3-ol is a chiral amino alcohol with a branched aliphatic backbone. Its structure features a tertiary alcohol group at the C3 position, an amino group at C1, and two methyl substituents at C4 (Figure 1). The stereochemistry at C3 (R-configuration) is critical for its biological and chemical interactions.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(3R)-1-amino-4,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6(9)4-5-8/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
InChI Key |
IUKICUAZNUHIDR-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CCN)O |
Canonical SMILES |
CC(C)(C)C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-4,4-dimethyl-3-pentanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as 4,4-dimethyl-3-pentanol.
Amination: The hydroxyl group is converted to an amino group through a series of reactions, often involving reagents like ammonia or amines under specific conditions.
Chiral Resolution: The resulting mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-Amino-4,4-dimethyl-3-pentanol may involve:
Large-Scale Amination: Utilizing large reactors and optimized conditions to maximize yield.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control processes.
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-4,4-dimethyl-3-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of 4,4-dimethyl-3-pentanone.
Reduction: Formation of 4,4-dimethyl-3-pentylamine.
Substitution: Formation of 4,4-dimethyl-3-pentyl chloride.
Scientific Research Applications
®-1-Amino-4,4-dimethyl-3-pentanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Amino-4,4-dimethyl-3-pentanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steric and Electronic Differences
A. (R)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-3-methylpentan-1-ol ()
- Structure: Contains a bulky tert-butyldimethylsilyl (TBS) ether group instead of an amino group.
- Synthesis : Hydrogenation of a prochiral alkene using Pd/C under H₂ yields the saturated alcohol with high stereochemical purity (100% yield) .
Physicochemical Data :
Property Value Source [α]D +4.8° (c 0.65, CHCl₃) logP (calculated) 4.49 (similar to branched alcohols)
Comparison: The TBS-protected derivative lacks the amino group, reducing water solubility but enhancing lipophilicity.
B. 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol ()
- Structure : Cyclopentenyl-substituted alcohol with a complex terpene-like backbone.
- Key Difference: The cyclic substituent and lack of an amino group make it structurally distinct, favoring volatility (suitable for perfumery) over hydrogen-bonding capacity.
C. 2,4-Dimethylpentan-3-ol, dimethylpentafluorophenylsilyl ether ()
- Structure : Fluorinated silyl ether derivative with similar branching.
Physicochemical Data :
Property Value Source log10WS -7.61 (low water solubility) logPoct/wat 4.491
Comparison: The fluorinated silyl group increases hydrophobicity (logP ~4.49) compared to the amino alcohol, which likely has lower logP due to the polar NH₂ group.
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